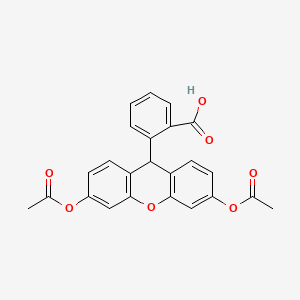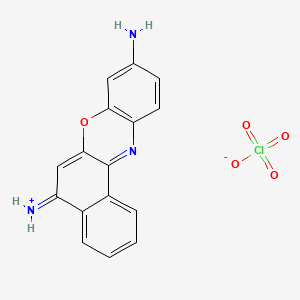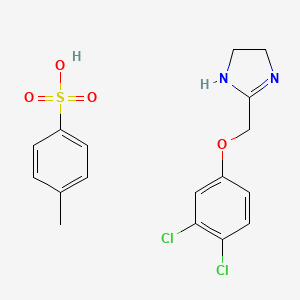
Bay 41-4109 racemate
Overview
Description
Bay 41-4109 racemate is the racemate of Bay 41-4109 . It is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM .
Synthesis Analysis
Bay 41-4109 racemate is a mixture of R-isomer of Bay 41-4109 and S-isomer of Bay 41-4109 .Molecular Structure Analysis
The molecular formula of Bay 41-4109 racemate is C18H13ClF3N3O2 . The molecular weight is 395.76 .Chemical Reactions Analysis
Bay 41-4109 is able to both accelerate and misdirect capsid assembly in vitro . Preformed capsids are stabilized by Bay 41-4109, up to a ratio of one inhibitor molecule per two dimers .Scientific Research Applications
- It exhibits an impressive IC50 value of 53 nM against HBV .
- Mechanistically, it inhibits both HBV DNA release and cytoplasmic HBcAg levels in a dose-dependent manner .
- The anti-HBV effects are closely linked to the rate of HBcAg inhibition .
- It stabilizes preformed capsids, with one inhibitor molecule per two dimers .
- Effective inhibition of HBV DNA release and HBcAg levels occurs in HepG2.2.15 cells .
HBV Inhibition
In Vitro Studies
In Vivo Efficacy
Pharmacokinetics and Formulation
Mechanism of Action
Target of Action
The primary target of Bay 41-4109 racemate is the human hepatitis B virus (HBV) . HBV is a DNA virus that causes hepatitis B, a major global health problem leading to severe liver disease .
Mode of Action
Bay 41-4109 racemate interacts with HBV by accelerating and misdirecting capsid assembly in vitro . It stabilizes preformed capsids, up to a ratio of one inhibitor molecule per two dimers . This interaction leads to significant changes in the virus, inhibiting its ability to replicate and cause disease .
Biochemical Pathways
The compound affects the HBV replication pathway. By accelerating and misdirecting capsid assembly, it inhibits HBV DNA release and reduces the cytoplasmic HBcAg level . These effects are dose-dependent, indicating that the anti-HBV mechanisms are associated with and dependent on the rate of HBcAg inhibition .
Pharmacokinetics
Pharmacokinetic studies in mice have shown that Bay 41-4109 racemate has rapid absorption, a bioavailability of 30%, and dose-proportional plasma concentrations . It also shows about 60% bioavailability in rats and dogs . These properties impact the compound’s bioavailability and efficacy in inhibiting HBV.
Result of Action
The result of Bay 41-4109 racemate’s action is a significant reduction in viral DNA in the liver and in the plasma, with efficacy comparable to 3TC . It also reduces the hepatitis B virus core antigen (HBcAg) in the livers of HBV-transgenic mice . This leads to a decrease in the virus’s ability to replicate and cause disease .
Safety and Hazards
Bay 41-4109 racemate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Relevant Papers Two publications have cited the use of Bay 41-4109 racemate . These papers could provide further insights into the compound’s properties and potential applications.
properties
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJBPMQWSIGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bay 41-4109 racemate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







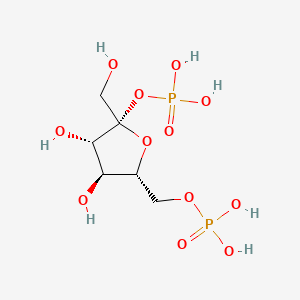

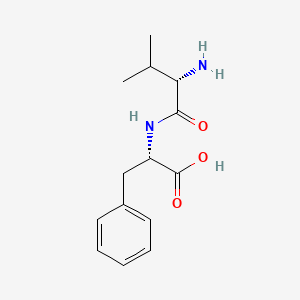
![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
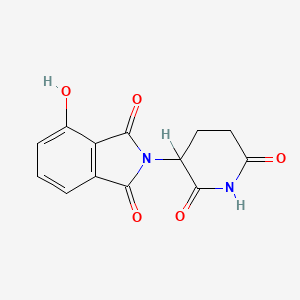
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
